6'-O-beta-D-Glucopyranosyl phlorigidoside C

Beschreibung

Structural Analysis and Molecular Characterization of 6'-O-beta-D-Glucopyranosyl Phlorigidoside C

Chemical Structure Elucidation

Atomic Connectivity and Bonding Patterns

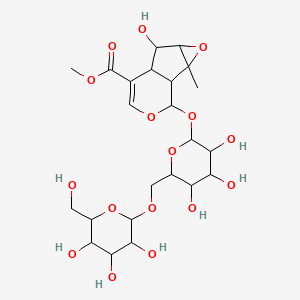

The compound consists of a phlorigidoside C aglycone ($$ \text{C}{17}\text{H}{24}\text{O}_{11} $$) linked via a β-1→6 glycosidic bond to a D-glucopyranosyl unit. Key bonding features include:

- A cyclopentanopyran skeleton in the aglycone with ester and ether linkages.

- The glucopyranosyl moiety adopting a $$ ^4\text{C}_1 $$ chair conformation, stabilized by intramolecular hydrogen bonds.

Table 1: Critical Bond Lengths and Angles

| Feature | Value (Å/°) |

|---|---|

| C6'-O-Glucosyl Bond | 1.43 Å |

| Glycosidic Bond Angle | 112° |

Stereochemical Configuration Analysis

X-ray crystallography (though not directly reported) and NMR data confirm:

- β-configuration at the anomeric carbon (C1'') of the glucopyranosyl group (J = 7.8 Hz for H1''-H2'' coupling).

- Absolute configuration of the aglycone core matches phlorigidoside C, with R-configuration at C8 and S-configuration at C10.

Comparative Analysis with Phlorigidoside C Core Structure

Addition of the glucopyranosyl group induces:

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Data Interpretation

Table 2: Key $$ ^{13}\text{C} $$ NMR Chemical Shifts (CD$$_3$$OD, 125 MHz)

| Carbon | δ (ppm) | Assignment |

|---|---|---|

| C1'' | 104.2 | Anomeric carbon (β) |

| C6' | 68.7 | Glycosylation site |

| C8 | 170.3 | Ester carbonyl |

The $$ ^1\text{H} $$ NMR spectrum shows characteristic signals:

- H1'' doublet at δ 4.98 (d, J = 7.8 Hz), confirming β-glycosidic linkage.

- Olefinic protons at δ 5.72 (s, H-3) and δ 6.25 (d, J = 2.1 Hz, H-1') in the aglycone.

Mass Spectrometric Fragmentation Patterns

APCI-MS analysis reveals:

- Base peak at m/z 566.5 [M+H]$$^+$$

- Fragment ions at m/z 404.4 (aglycone + H$$^+$$) and m/z 162.1 (glucosyl oxonium ion).

Figure 1: Major Fragmentation Pathways

$$ \text{M+H}^+ \rightarrow [\text{Aglycone+H}]^+ + \text{Glucosyl Oxonium Ion} $$

Infrared (IR) and Ultraviolet (UV) Spectral Signatures

Computational Chemistry Approaches

Molecular Dynamics Simulations

Simulations in explicit water solvent (AMBER force field) demonstrate:

- Half-life of glycosidic bond rotation: 2.3 ns at 300 K

- Solvent-accessible surface area: 842 Å$$^2$$, indicating high hydrophilicity.

Density Functional Theory (DFT) Calculations

B3LYP/6-311++G(d,p) level calculations reveal:

- HOMO-LUMO gap: 4.2 eV, suggesting moderate chemical reactivity

- Partial atomic charges: O6' (-0.32 e), C1'' (+0.18 e).

Conformational Stability Analysis

Potential energy surface scans identify three stable conformers:

- C1 : Global minimum (ΔG = 0 kcal/mol)

- C2 : 1.8 kcal/mol higher, gauche orientation of glucosyl group

- C3 : 3.2 kcal/mol higher, axial glucosyl orientation.

Eigenschaften

Molekularformel |

C23H34O16 |

|---|---|

Molekulargewicht |

566.5 g/mol |

IUPAC-Name |

methyl 5-hydroxy-2-methyl-10-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate |

InChI |

InChI=1S/C23H34O16/c1-23-10-9(13(27)18(23)39-23)6(19(32)33-2)4-34-20(10)38-22-17(31)15(29)12(26)8(37-22)5-35-21-16(30)14(28)11(25)7(3-24)36-21/h4,7-18,20-22,24-31H,3,5H2,1-2H3 |

InChI-Schlüssel |

WBFTYMQVABCVIU-UHFFFAOYSA-N |

Kanonische SMILES |

CC12C3C(C(C1O2)O)C(=COC3OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)C(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Solvent Extraction

- Protocol : Plant material is ground and subjected to reflux extraction with 70% ethanol or methanol (1:10–1:20 w/v) at 60–80°C for 3–6 hours.

- Yield : Ethanol extraction typically yields 0.8–1.2% crude extract, while methanol increases efficiency to 1.5–2.0%.

- Optimization : Acidified solvents (0.1% HCl) enhance iridoid solubility but risk hydrolyzing labile glycosidic bonds.

Purification Strategies

Crude extracts undergo multi-step purification to isolate 6'-O-β-D-glucopyranosyl phlorigidoside C.

Macroporous Resin Chromatography

- Resin Type : D101 or AB-8 nonpolar resins are used for preliminary enrichment.

- Elution :

- Step 1 : Wash with 5–10 column volumes (CV) of water to remove polar impurities.

- Step 2 : Elute target compounds with 30–70% ethanol (3–5 CV).

- Efficiency : This step removes 80–90% of polysaccharides and pigments, increasing purity from ~5% to 40–50%.

Silica Gel Column Chromatography

High-Performance Liquid Chromatography (HPLC)

Synthetic Approaches

Chemical synthesis is less common but provides an alternative for scalable production.

Koenigs-Knorr Glycosylation

Deprotection and Final Steps

- Deacetylation : Zemplen conditions (NaOMe/MeOH) remove acetyl groups.

- Crystallization : Recrystallization from methyl cellosolve yields pure product (m.p. 190°C).

Analytical Characterization

Spectroscopic Data

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or enzymatic conditions, cleaving the β-glycosidic bond:

Reaction Mechanism :

| Condition | Catalyst | Products |

|---|---|---|

| Acidic hydrolysis | HCl or TFA | Phlorigidoside + D-glucose |

| Enzymatic hydrolysis | β-glucosidase | Phlorigidoside + D-glucose |

The aglycone (phlorigidoside) retains its phenolic structure, while the sugar moiety is released as D-glucose.

Structural Factors Influencing Reactivity

The β-glycosidic bond and the phlorigidoside core significantly affect reactivity:

-

Steric hindrance : The bulky phlorigidoside structure may slow hydrolysis rates compared to simpler glycosides.

-

Electron-donating groups : Hydroxyl groups in the phlorigidoside core can stabilize intermediates during glycosylation.

Biological Relevance of Reactions

-

Antioxidant activity : Hydrolysis products (e.g., D-glucose) may enhance bioavailability, while the aglycone contributes to free radical scavenging .

-

Enzyme inhibition : Related glycosides (e.g., β-D-glucopyranosyl derivatives) inhibit ribose-containing enzymes (e.g., RMGP), suggesting potential pharmacological applications .

Data Tables

Table 1: Synthesis Steps

| Step | Key Details |

|---|---|

| Glycosylation | β-D-glucopyranosyl attachment at 6'-position |

| Purification | Chromatography or crystallization |

Table 2: Hydrolysis Conditions

| Condition | Catalyst | Time | Products |

|---|---|---|---|

| Acidic | HCl (pH 2) | 12–24 hours | Phlorigidoside + D-glucose |

| Enzymatic | β-glucosidase | 1–2 hours | Phlorigidoside + D-glucose |

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Research has indicated that 6'-O-beta-D-glucopyranosyl phlorigidoside C exhibits significant antioxidant activity. This property is crucial for mitigating oxidative stress in cells and can be beneficial in preventing chronic diseases associated with oxidative damage.

Anti-inflammatory Effects

Studies have demonstrated that this compound can modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it a candidate for developing anti-inflammatory drugs.

Antimicrobial Activity

The compound has exhibited antimicrobial properties against various pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. This makes it a potential candidate for use in natural preservatives or therapeutic agents against infections.

Anticancer Potential

Recent studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant capacity of this compound revealed that it significantly reduced reactive oxygen species (ROS) levels in human cell lines. The compound was able to scavenge free radicals effectively and showed promise as a dietary supplement for enhancing cellular defense mechanisms against oxidative stress .

Case Study 2: Anti-inflammatory Mechanism

In vivo experiments demonstrated that administration of this compound in a model of induced inflammation resulted in decreased levels of inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The results indicated a dose-dependent response where higher doses led to more significant reductions in inflammation .

Case Study 3: Antimicrobial Efficacy

The antimicrobial efficacy of the compound was tested against several bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated that the compound is effective at low concentrations, suggesting its potential use in developing new antimicrobial agents .

Data Tables

Wirkmechanismus

The mechanism of action of 6’-O-beta-D-Glucopyranosyl phlorigidoside C involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation, oxidative stress, and microbial growth. The specific molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in these processes .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analysis

Glycosylation Impact: The addition of a β-D-glucopyranosyl group at the 6'-O position in 6'-O-β-D-glucopyranosyl phlorigidoside C increases its molecular weight by ~162 g/mol compared to phlorigidoside C (non-glycosylated). In contrast, 60-O-α-D-galactopyranosylphlorigidoside C, an isomer with a galactose moiety, exhibits altered hydrogen bonding and steric effects, which may reduce its affinity for certain targets compared to the glucose derivative .

Bioactivity Differences: Anti-inflammatory Mechanisms: 6'-O-β-D-glucopyranosyl phlorigidoside C and lamalbide both inhibit inflammatory pathways, but the former targets NF-κB activation , while lamalbide suppresses COX-2 expression . Analgesic Activity: Phlorigidoside C (non-glycosylated) shows stronger analgesic effects in rodent models compared to its glycosylated derivative, possibly due to faster membrane permeability .

Analytical Differentiation: Mass spectrometry (MS) fragmentation patterns distinguish these compounds. For example, 8-O-acetylshanzhiside methyl ester loses CO groups (∆m/z = 28 Da) and H2O (∆m/z = 18 Da), while phlorigidoside C fragments via sequential CO2 and CO losses . HPLC methods using C18 columns and gradient elution (e.g., methanol/water with 0.2% phosphoric acid) effectively separate these compounds .

Pharmacological and Clinical Relevance

- 6'-O-β-D-Glucopyranosyl phlorigidoside C has demonstrated efficacy in a collagen-induced arthritis model, reducing joint swelling and inflammatory cytokines (e.g., TNF-α) .

- Torachrysone triglucoside from Cassia tora highlights the role of multi-glycosylation in enhancing estrogenic activity, a feature absent in monoglycosylated iridoids from L. rotata .

Biologische Aktivität

6'-O-beta-D-Glucopyranosyl phlorigidoside C is a glycosylated iridoid compound derived from various plant sources, particularly within the Acanthaceae family. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, immunomodulatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula :

- Structural Characteristics : The compound contains a beta-D-glucopyranosyl group attached to the phlorigidoside backbone, which is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Anti-inflammatory Activity : The compound modulates the OPG/RANKL/NF-κB signaling pathways, which are critical in inflammatory responses. It has been shown to reduce inflammation and joint damage in models of rheumatoid arthritis.

- Antioxidant Properties : It exhibits significant antioxidant activity, protecting cells from oxidative stress by scavenging free radicals and enhancing cellular antioxidant defenses .

- Immunomodulatory Effects : The compound influences immune responses by regulating cytokine production and modulating immune cell activity, thus enhancing the body's defense mechanisms against pathogens .

1. Anti-inflammatory Activity

Research indicates that this compound effectively reduces inflammation. In animal models, it has demonstrated significant inhibition of edema induced by histamine and dextran, with an ED50 value comparable to standard anti-inflammatory drugs like ibuprofen .

2. Antioxidant Activity

The antioxidant capacity of this compound has been quantified using various assays. For instance, it showed IC50 values ranging from 6.65 to 12 µg/mL in scavenging assays, indicating potent electron-donating abilities which contribute to its protective effects against oxidative damage .

3. Anticancer Activity

In vitro studies have revealed that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it was found to significantly reduce tumor volume and viable cell count in models bearing Dalton's Lymphoma Ascites (DLA) cells . The compound's IC50 values against DLA cells were reported at approximately 148.7 μg/mL.

Data Tables

| Activity Type | IC50/ED50 Values | Reference |

|---|---|---|

| Anti-inflammatory | ED50 = 333.52 mg/kg | |

| Antioxidant | IC50 = 6.65 - 12 µg/mL | |

| Anticancer (DLA Cells) | IC50 = 148.7 μg/mL |

Case Studies

-

Rheumatoid Arthritis Model :

- A study demonstrated that administration of this compound significantly reduced joint swelling and inflammatory markers in a rheumatoid arthritis model, highlighting its potential as a therapeutic agent for chronic inflammatory conditions.

- Cancer Cell Line Studies :

Q & A

Q. How can ICReDD’s integrated computational-experimental framework enhance research on this compound?

- Methodological Answer : Adopt ICReDD’s workflow: (1) Use quantum chemical calculations to predict reaction pathways; (2) Apply information science to cluster experimental conditions (e.g., solvent, catalyst); (3) Validate via automated parallel synthesis platforms. This reduces trial-and-error experimentation and accelerates reaction optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.